4-(4-Cyanophenyl)-1-butene
Overview
Description
4-(4-Cyanophenyl)-1-butene is an organic compound that features a benzonitrile group substituted with a butenyl group at the para position
Mechanism of Action
Target of Action
Benzylic compounds, in general, are known to interact with various biological targets due to their versatile chemical structure .
Mode of Action
Benzylic compounds can undergo various reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Benzonitrile herbicides are known to undergo biotransformation via the nitrile hydratase-amidase pathway in certain microorganisms . This pathway involves the conversion of nitriles into amides, which can then be further metabolized.
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, can influence its bioavailability .
Result of Action
The transformation of benzonitriles into amides has been shown to decrease the acute toxicities for certain compounds .
Action Environment
The action of 4-(3-Butenyl)benzonitrile can be influenced by various environmental factors. For instance, the use of ionic liquid as a recycling agent in the synthesis of benzonitrile has been shown to promote the conversion of benzaldehyde into benzonitrile, simplifying the separation process and improving the yield .
Biochemical Analysis
Biochemical Properties
4-(3-Butenyl)benzonitrile, like other benzonitriles, may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would likely depend on the specific molecular structure of 4-(3-Butenyl)benzonitrile . Without specific experimental data, it is challenging to provide detailed information about these interactions.
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These are speculative and would need to be confirmed through experimental studies.
Dosage Effects in Animal Models
The effects of different dosages of 4-(3-Butenyl)benzonitrile in animal models have not been reported . Such studies could provide valuable information about any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Cyanophenyl)-1-butene can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzonitrile with 3-butenyl magnesium bromide in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyanophenyl)-1-butene undergoes various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The benzonitrile ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(3-Carboxypropyl)benzonitrile.
Reduction: 4-(3-Butenyl)benzylamine.
Substitution: 4-(3-Butenyl)-2-bromobenzonitrile.
Scientific Research Applications
4-(4-Cyanophenyl)-1-butene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel polymers and materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminophenyl)benzonitrile: Similar structure but with an amino group instead of a butenyl group.
4-(3-Bromophenyl)benzonitrile: Similar structure but with a bromine atom instead of a butenyl group.
4-(3-Methylphenyl)benzonitrile: Similar structure but with a methyl group instead of a butenyl group.
Uniqueness
4-(4-Cyanophenyl)-1-butene is unique due to the presence of the butenyl group, which imparts specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and materials science, offering distinct advantages over similar compounds .
Properties
IUPAC Name |
4-but-3-enylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h2,5-8H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIAOHACTUJSLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471600 | |
Record name | 4-(3-butenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15451-33-9 | |
Record name | 4-(3-butenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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